molecular formula C14H18O5 B154399 Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate CAS No. 1878-29-1

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate

Cat. No.: B154399
CAS No.: 1878-29-1
M. Wt: 266.29 g/mol
InChI Key: WZFPTWWCXRADLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is an organic compound with the molecular formula C14H18O5. It is a derivative of cinnamic acid, where the phenyl ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate can be synthesized through a reaction between 3,4,5-trimethoxybenzaldehyde and ethyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process can be scaled up by employing catalysts and optimizing temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate can be compared with other cinnamic acid derivatives:

The unique combination of the ethyl ester and the three methoxy groups at specific positions on the phenyl ring gives this compound distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-5-19-13(15)7-6-10-8-11(16-2)14(18-4)12(9-10)17-3/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFPTWWCXRADLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601304528
Record name Ethyl 3,4,5-trimethoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-29-1
Record name Ethyl 3,4,5-trimethoxycinnamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3,4,5-trimethoxycinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601304528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate
Customer
Q & A

Q1: What is known about the antimelanogenic activity of Ethyl 3,4,5-trimethoxycinnamate?

A1: The study investigated four trimethoxybenzene derivatives, including Ethyl 3,4,5-trimethoxycinnamate, for their potential to inhibit melanin production. While the specific mechanism of action for Ethyl 3,4,5-trimethoxycinnamate was not elucidated in this study, the research demonstrated that this compound exhibits antimelanogenic effects. [] Further research is needed to understand the precise molecular targets and downstream effects of Ethyl 3,4,5-trimethoxycinnamate in the melanin synthesis pathway.

Q2: Are there any insights into the Structure-Activity Relationship (SAR) of Ethyl 3,4,5-trimethoxycinnamate and its antimelanogenic activity?

A2: While the study doesn't directly delve into specific SAR details for Ethyl 3,4,5-trimethoxycinnamate, it investigates a series of related trimethoxybenzene derivatives. This approach allows for some preliminary observations on how structural variations within this chemical class might influence antimelanogenic activity. Comparing the activity of Ethyl 3,4,5-trimethoxycinnamate with the other derivatives examined in the study could provide initial insights into the structural features important for its antimelanogenic effects. [] Further research focused on modifying the Ethyl 3,4,5-trimethoxycinnamate structure and evaluating the impact on antimelanogenic activity would be needed to establish a comprehensive SAR profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.